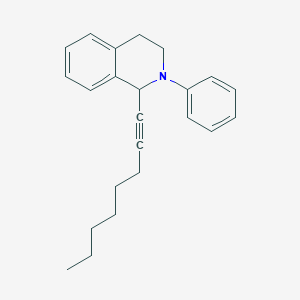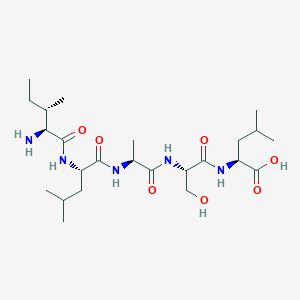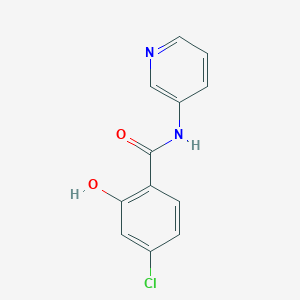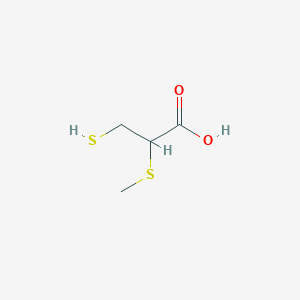
2-(Methylsulfanyl)-3-sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-3-sulfanylpropanoic acid is an organic compound characterized by the presence of both a methylsulfanyl group and a sulfanyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-3-sulfanylpropanoic acid typically involves the introduction of the methylsulfanyl and sulfanyl groups onto a propanoic acid framework. One common method includes the reaction of a suitable propanoic acid derivative with methylsulfanyl and sulfanyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylsulfanyl)-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Propriétés
Numéro CAS |
828936-69-2 |
|---|---|
Formule moléculaire |
C4H8O2S2 |
Poids moléculaire |
152.2 g/mol |
Nom IUPAC |
2-methylsulfanyl-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O2S2/c1-8-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6) |
Clé InChI |
BMIRAIOUIMZJON-UHFFFAOYSA-N |
SMILES canonique |
CSC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)
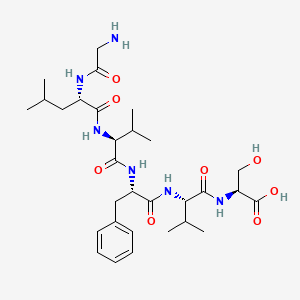


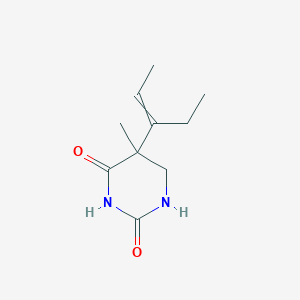
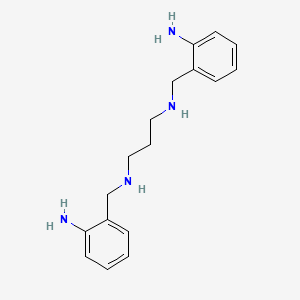
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
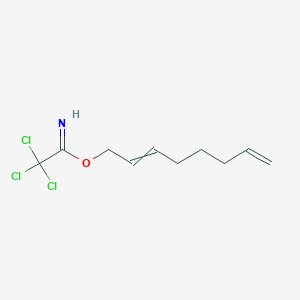
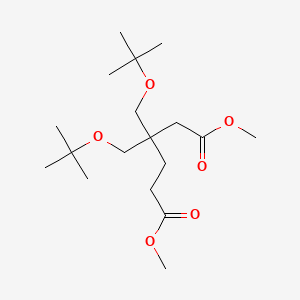
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
